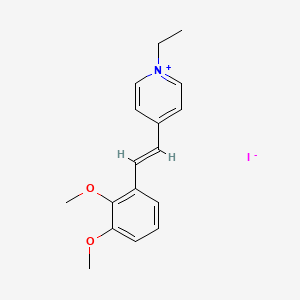

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with an ethyl group and a styryl group that contains two methoxy substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3-dimethoxybenzaldehyde in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:

Base: Commonly used bases include sodium hydroxide or potassium carbonate.

Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile.

Temperature: The reaction mixture is typically heated to reflux to facilitate the formation of the styryl intermediate.

Quaternization: The intermediate is then treated with methyl iodide to form the final pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the styryl group or the pyridinium ring.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and inhibit cancer cell proliferation.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a fluorescent probe for imaging applications.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:

Binding to DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Inhibition of Enzymes: It may inhibit key enzymes involved in cellular metabolism, thereby affecting cell viability.

Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with a methyl group instead of an ethyl group.

4-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodide: Similar structure but with methoxy groups at different positions.

2-(2,5-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with methoxy groups at different positions and a methyl group.

Uniqueness

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the styryl group may enhance its ability to interact with biological targets and improve its solubility in organic solvents.

Actividad Biológica

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide, with the CAS number 1046808-44-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridinium ring substituted with a styryl group featuring two methoxy groups at the 2 and 3 positions. This unique substitution pattern enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. This action is crucial for its potential anticancer properties.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, affecting cell viability and proliferation.

- Modulation of Signaling Pathways : The compound influences various signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Fluorescent Properties : The compound's structure allows it to function as a fluorescent probe in biological imaging applications, aiding in the visualization of cellular processes.

Case Studies

-

Anticancer Efficacy :

A study conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent. -

Antimicrobial Activity :

In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodide | Similar to target compound | Anticancer | Different methoxy substitution pattern may affect activity |

| 2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodide | Methyl instead of ethyl | Antimicrobial | Similar mechanisms but varied potency |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied. However, its solubility in organic solvents suggests favorable absorption characteristics. Toxicological assessments are necessary to determine safety profiles for potential therapeutic applications.

Propiedades

IUPAC Name |

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPOIZJPFDISC-HRNDJLQDSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.